Chlorendic Acid

Beschreibung

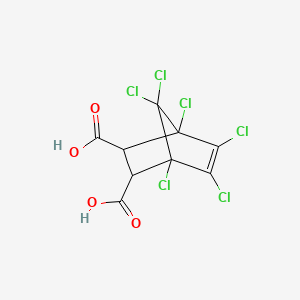

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl6O4/c10-3-4(11)8(13)2(6(18)19)1(5(16)17)7(3,12)9(8,14)15/h1-2H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKGDNKYTKCJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl6O4 | |

| Record name | CHLORENDIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020268 | |

| Record name | Chlorendic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorendic acid appears as fine white free-flowing crystals or white powder. Odorless. (NTP, 1992), White odorless solid; [CAMEO] | |

| Record name | CHLORENDIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorendic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4288 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in nonpolar organic solvents (e.g., benzene); readily soluble in methanol, ethanol and acetone, In water, 0.35 g/100 g @ 25 °C | |

| Record name | CHLORENDIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORENDIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.95 (NTP, 1992) - Less dense than water; will float | |

| Record name | CHLORENDIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000003 [mmHg], 1.4X10-8 mm Hg @ 25 °C /Estimated/ | |

| Record name | Chlorendic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4288 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORENDIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid | |

CAS No. |

115-28-6 | |

| Record name | CHLORENDIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorendic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorendic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLORENDIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CHLORENDIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorendic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,5,6,7,7-hexachloro-8,9,10-trinorborn-5-ene-2,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORENDIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

406 to 410 °F (NTP, 1992), 208-210 °C, sealed tube; 230-235 °C, open tube, Melting point: decomposes to the anhydride. | |

| Record name | CHLORENDIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORENDIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Chlorendic Acid via Diels-Alder Reaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of chlorendic acid, a crucial intermediate in the production of flame retardants and corrosion-resistant polymers. The primary synthesis route involves a [4+2] cycloaddition, specifically the Diels-Alder reaction, between hexachlorocyclopentadiene (HCCP) and maleic anhydride, followed by the hydrolysis of the resulting chlorendic anhydride. This document details the reaction mechanism, provides structured experimental protocols, and presents key quantitative data to support research and development activities.

Reaction Overview

This compound, chemically known as 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, is a bridged organochlorine compound.[1] Its synthesis is a two-step process:

-

Diels-Alder Reaction: The process begins with the cycloaddition of hexachlorocyclopentadiene (the diene) and maleic anhydride (the dienophile) to form chlorendic anhydride (also referred to as HET anhydride).[2] This reaction is typically carried out at elevated temperatures.

-

Hydrolysis: The resulting chlorendic anhydride is then hydrolyzed to yield this compound. This step involves the opening of the anhydride ring by the addition of water.[3]

The overall synthesis can be conducted in a closed system, and various solvents can be employed, although solvent-free methods have also been developed.[2][4]

Reaction Mechanism and Workflow

The core of this compound synthesis lies in the Diels-Alder reaction, a concerted pericyclic reaction. The workflow from starting materials to the final product is outlined below.

The logical progression of the synthesis is visualized in the following diagram, detailing the key stages and transformations.

Quantitative Data

The efficiency of this compound synthesis is influenced by various parameters. The following tables summarize key quantitative data from different sources.

Table 1: Reaction Conditions for Chlorendic Anhydride Synthesis

| Parameter | Value | Source |

| Reactants | Hexachlorocyclopentadiene, Maleic Anhydride | |

| Molar Ratio (Maleic Anhydride : HCCP) | 1.01 : 1 to 1.05 : 1 | |

| Temperature Range | 110°C - 180°C | |

| Preferred Temperature | 140°C - 160°C | |

| Reaction Time | 2 - 5 hours | |

| Solvent | Solvent-free or minimal high-boiling solvent (e.g., monochlorobenzene, xylene) |

Table 2: Reported Yields and Purity

| Product | Reported Yield | Purity | Source |

| Chlorendic Anhydride | Up to 96% | 98.4% - 99.2% | |

| Technical Grade Chlorendic Anhydride | - | 95% - 97% | |

| Technical Grade this compound | - | >98% |

Table 3: Physicochemical Properties

| Property | Chlorendic Anhydride | This compound | Source |

| Molecular Formula | C₉H₂Cl₆O₃ | C₉H₄Cl₆O₄ | |

| Molecular Weight | 370.83 g/mol | 388.8 g/mol | |

| Melting Point | 230-235°C | 208-210°C (in sealed tube) | |

| Appearance | White crystalline solid | Fine white crystals or powder |

Experimental Protocols

The following protocols are based on procedures described in scientific literature and patents. They provide a detailed methodology for the synthesis of this compound.

Synthesis of Chlorendic Anhydride

This protocol is adapted from patented industrial processes.

Materials:

-

Hexachlorocyclopentadiene (HCCP)

-

Maleic anhydride

-

Monochlorobenzene (optional, as solvent)

-

Reaction vessel equipped with a stirrer, thermometer, and reflux condenser

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer and thermometer, add 273g (1 mol) of hexachlorocyclopentadiene.

-

Heat the hexachlorocyclopentadiene.

-

Slowly add 99g (1.01 mol) of molten maleic anhydride to the flask.

-

Maintain the reaction temperature between 160-170°C.

-

After two hours, add 15g of chlorobenzene to the reaction mixture.

-

Continue the reaction for an additional two hours.

-

After the reaction is complete, cool the mixture.

-

The product will crystallize upon cooling.

-

Collect the solid product by suction filtration.

-

Dry the product to obtain white chlorendic anhydride. A yield of up to 96% with a purity of 99.2% has been reported using this method.

Hydrolysis of Chlorendic Anhydride to this compound

This is a general laboratory procedure for the hydrolysis of the anhydride.

Materials:

-

Chlorendic anhydride

-

Distilled water

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Crystallization dish

Procedure:

-

In a 50 mL Erlenmeyer flask, dissolve 1g of chlorendic anhydride in 15 mL of distilled water.

-

Heat the mixture to boiling on a hot plate. An oily layer may initially form.

-

Continue heating until the oily layer completely dissolves.

-

Once dissolved, remove the flask from the heat source.

-

Allow the solution to cool to room temperature to induce crystallization.

-

For complete crystallization, the solution can be placed in an ice bath.

-

Collect the this compound crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold water.

-

Dry the crystals to obtain the final product.

Safety Considerations

-

Hexachlorocyclopentadiene is a toxic and environmentally persistent chemical and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

-

Maleic anhydride is corrosive and can cause severe skin burns and eye damage.

-

This compound and its anhydride are irritants.

-

Appropriate safety precautions should be taken when working with high temperatures and organic solvents.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary. It is recommended to consult the original patents and research articles for more detailed information.

References

- 1. This compound | C9H4Cl6O4 | CID 8266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. US3868397A - Process for preparation of chlorendic anhydride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Chlorendic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorendic acid, systematically known as 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, is a synthetically produced, chlorinated polycyclic dicarboxylic acid. It is a white, crystalline solid that has found significant application as a reactive flame retardant in the manufacturing of polyester resins, polyurethane foams, and epoxy resins. Its high chlorine content and stable bicyclic structure impart excellent fire-resistant properties to various materials. Furthermore, its derivatives are utilized as plasticizers and in the formulation of specialized inks and paints. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with experimental protocols and data presented for ease of reference and application in research and development.

Physical Properties

This compound is a white, odorless, crystalline powder. The following tables summarize its key physical properties.

Table 1: General Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₄Cl₆O₄ | [1] |

| Molar Mass | 388.84 g/mol | [1] |

| Appearance | Fine white free-flowing crystals or white powder | [1] |

| Odor | Odorless | [1] |

| Melting Point | Decomposes to the anhydride at 208-210 °C (in a sealed tube) | [1] |

| Density | 1.7157 g/cm³ (estimate) | |

| Vapor Pressure | 1.4 x 10⁻⁸ mm Hg at 25 °C (estimated) |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | 3.5 g/L at 25 °C | |

| Methanol | Readily soluble | |

| Ethanol | Readily soluble | |

| Acetone | Readily soluble | |

| Benzene | Slightly soluble | |

| Carbon Tetrachloride | Slightly soluble | |

| n-Hexane | Slightly soluble | |

| DMSO | 80 mg/mL |

Chemical Properties

This compound is a dicarboxylic acid, and its chemical behavior is dictated by the presence of two carboxylic acid functional groups and a heavily chlorinated bicyclic core.

Table 3: Chemical and Reactivity Data for this compound

| Property | Value/Description | Reference |

| pKa | pKa₁ = 3.1, pKa₂ = 4.6 | |

| Thermal Stability | Loses water upon heating in an open system to form chlorendic anhydride. | |

| Reactivity | Resistant to hydrolytic dechlorination. Reacts with bases to form salts and with alcohols to form esters. | |

| Decomposition | Emits toxic fumes of hydrogen chloride upon heating to decomposition. |

Synthesis of this compound

This compound is synthesized via a two-step process. The first step is a Diels-Alder reaction between hexachlorocyclopentadiene and maleic anhydride to form chlorendic anhydride. The subsequent step involves the hydrolysis of the anhydride to yield this compound.

Caption: Synthesis of this compound.

Dehydration to Chlorendic Anhydride

This compound can be converted back to chlorendic anhydride through dehydration upon heating.

Caption: Dehydration of this compound.

Experimental Protocols

The following sections detail the experimental methodologies for determining the key physical and chemical properties of this compound.

Melting Point Determination

The melting point of this compound is more accurately described as a decomposition temperature, as it dehydrates to form chlorendic anhydride upon heating in an open system. The melting point of the resulting anhydride is then observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Grind a small sample of this compound into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to approximately 20 °C below the expected melting point of the anhydride (around 210-215 °C).

-

Decrease the heating rate to 1-2 °C per minute and observe the sample closely.

-

Record the temperature at which the solid begins to melt (the onset of liquid formation) and the temperature at which the entire sample becomes a liquid. This range is the melting point. For this compound, observe for decomposition (discoloration and gas evolution) followed by the melting of the formed anhydride.

Solubility Determination

The solubility of this compound in various solvents can be determined by the equilibrium saturation method.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Seal the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vial to stand undisturbed in the bath for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Centrifuge the withdrawn sample to remove any remaining suspended solids.

-

Dilute the clear supernatant to a suitable concentration for analysis.

-

Quantify the concentration of this compound in the diluted solution using a pre-calibrated analytical method.

-

Calculate the solubility in g/L or mg/mL.

pKa Determination by Potentiometric Titration

The acid dissociation constants (pKa) of the dicarboxylic acid can be determined by potentiometric titration with a strong base.

Apparatus:

-

pH meter with a combination pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized strong base solution (e.g., 0.1 M NaOH)

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Allow the pH reading to stabilize and record the initial pH.

-

Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL).

-

Record the pH of the solution after each addition, allowing the reading to stabilize before proceeding.

-

Continue the titration past the second equivalence point, which will be indicated by a second sharp increase in pH.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The two pKa values can be determined from the pH at the half-equivalence points. The first half-equivalence point is at half the volume of NaOH required to reach the first equivalence point, and the second is halfway between the first and second equivalence points.

Vapor Pressure Determination by Knudsen Effusion Method

The vapor pressure of a low-volatility substance like this compound can be determined using the Knudsen effusion method, which is an OECD recommended technique.

Apparatus:

-

Knudsen effusion cell with a small orifice of known area

-

High-precision microbalance

-

Vacuum system

-

Temperature-controlled furnace

Procedure:

-

A small, accurately weighed amount of this compound is placed into the Knudsen cell.

-

The cell is placed in a high-vacuum chamber and heated to a constant, known temperature.

-

As the sample sublimes, the vapor effuses through the small orifice into the vacuum.

-

The rate of mass loss of the sample is measured over time using the microbalance.

-

The vapor pressure (P) is then calculated using the Hertz-Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where:

-

dm/dt is the rate of mass loss

-

A is the area of the orifice

-

R is the ideal gas constant

-

T is the absolute temperature

-

M is the molar mass of the substance

-

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound, typically obtained using a KBr pellet, would show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-Cl stretches in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound in a solvent like DMSO-d₆ would show signals for the two non-equivalent protons on the bicyclic ring, as well as a broad signal for the two acidic protons of the carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acids, the sp² carbons of the double bond, and the sp³ carbons of the bicyclic framework.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of water, carbon dioxide, and chlorine atoms, which can aid in its structural elucidation. The isotopic pattern due to the presence of six chlorine atoms would be a prominent feature.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated data offers a quick reference for its key characteristics, while the experimental protocols provide a foundation for laboratory investigation. The inclusion of diagrams for its synthesis and dehydration illustrates its chemical transformations. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound may be of interest.

References

A Comprehensive Toxicological Profile of Chlorendic Acid (CAS No. 115-28-6)

An In-Depth Guide for Researchers and Drug Development Professionals

Chlorendic acid (CAS No. 115-28-6), a bridged organochlorine dicarboxylic acid, is primarily synthesized for use as a chemical intermediate in the production of flame-retardant polyester resins and plasticizers.[1][2] Structurally related to chlorinated cyclodiene insecticides, its persistence and toxicological properties have been the subject of significant investigation.[3][4] This document provides a detailed technical overview of the toxicology of this compound, focusing on quantitative data, experimental methodologies, and mechanisms of toxicity to support risk assessment and further research.

Acute Toxicity

This compound exhibits low acute toxicity via oral and dermal routes of exposure.

Table 1: Acute Toxicity of this compound

| Species | Route | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| Rat | Oral | LD50 | 1770 mg/kg bw | [2] |

| Rabbit | Dermal | LD50 | >10,000 mg/kg bw* | |

| Rat | Inhalation (4h) | LC50 | >0.102 mg/L |

*Data for Chlorendic Anhydride, which rapidly hydrolyzes to this compound.

Key Experimental Protocols: Acute Oral Toxicity

A representative acute oral toxicity study was conducted on Charles River-CD male rats.

-

Test Substance: this compound dissolved in a 1:9 solution of acetone and peanut oil.

-

Administration: Single dose via oral gavage.

-

Dose Levels: 1.5, 2, 12, 130, 670, 1000, 1500, 2250, 3400, and 5000 mg/kg body weight.

-

Observations: Animals were monitored for clinical signs of toxicity and mortality. Mortality was recorded at doses of 2250 mg/kg and higher. Clinical observations in another study included inactivity and irregular respiration.

Carcinogenicity

This compound is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and "possibly carcinogenic to humans (Group 2B)" by the International Agency for Research on Cancer (IARC) based on sufficient evidence from animal studies.

Long-Term Bioassay Findings

The primary evidence for the carcinogenicity of this compound comes from a 103-week feeding study conducted by the NTP.

Table 2: Summary of Neoplastic Lesions in 2-Year NTP Feed Study

| Species/Sex | Dose (ppm) | Primary Target Organ | Neoplastic Lesions and Incidences | Reference |

|---|---|---|---|---|

| Rat (F344/N) | ||||

| Male | 0 | Liver | Neoplastic Nodules: 2/50 | |

| 620 | Neoplastic Nodules: 21/50 | |||

| 1250 | Neoplastic Nodules: 23/50 | |||

| 0 | Pancreas | Acinar Cell Adenomas: 1/50 | ||

| 620 | Acinar Cell Adenomas: 8/50 | |||

| 1250 | Acinar Cell Adenomas: 16/50 | |||

| Female | 0 | Liver | Neoplastic Nodules: 1/50; Carcinomas: 0/50 | |

| 620 | Neoplastic Nodules: 3/49; Carcinomas: 3/49 | |||

| 1250 | Neoplastic Nodules: 11/50; Carcinomas: 5/50 | |||

| Mouse (B6C3F1) | ||||

| Male | 0 | Liver | Hepatocellular Adenomas: 13/50; Carcinomas: 6/50 | |

| 620 | Hepatocellular Adenomas: 21/50; Carcinomas: 20/50 | |||

| 1250 | Hepatocellular Adenomas: 29/50; Carcinomas: 27/50 | |||

| Female | 0 | - | No evidence of carcinogenicity | |

| 620 | No evidence of carcinogenicity |

| | 1250 | | No evidence of carcinogenicity | |

In addition to the primary findings, male rats also showed a potential increase in alveolar/bronchiolar adenomas and preputial gland carcinomas.

Experimental Protocol: NTP 2-Year Carcinogenicity Bioassay

-

Test Substance: this compound (>98% pure).

-

Species/Strains: Fischer 344/N (F344/N) rats and B6C3F1 mice.

-

Group Size: 50 males and 50 females per dose group.

-

Administration: The test substance was administered in the feed.

-

Dose Levels: 0, 620, and 1,250 ppm.

-

Duration: 103 weeks.

-

Estimated Daily Intake:

-

Male Rats: 27 mg/kg (low dose), 56 mg/kg (high dose).

-

Female Rats: 39 mg/kg (low dose), 66 mg/kg (high dose).

-

Male Mice: 89 mg/kg (low dose), 185 mg/kg (high dose).

-

Female Mice: 100 mg/kg (low dose), 207 mg/kg (high dose).

-

-

Endpoint Analysis: Survival, body weight, clinical observations, and complete histopathological examination of all animals.

Genotoxicity

The genotoxic potential of this compound has been evaluated in several in vitro systems, with mixed results.

Table 3: Summary of Genotoxicity Data for this compound

| Assay Type | Test System | Metabolic Activation | Result | Reference(s) |

|---|---|---|---|---|

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium strains TA98, TA100, TA1535, TA1537 | With and without S9 | Negative | |

| Mammalian Cell Forward Mutation | L5178Y/TK+/- Mouse Lymphoma Cells | Without S9 | Positive (at toxic concentrations) | |

| Chromosome Aberrations | Chinese Hamster Ovary (CHO) Cells | Not specified | Data available |

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) Cells | Not specified | Data available | |

Key Experimental Protocols: Genotoxicity

-

Bacterial Reverse Mutation Assay (Ames Test): this compound was tested according to a preincubation protocol with Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537. The assay was conducted in both the presence and absence of an exogenous metabolic activation system (S9 fraction) derived from Aroclor 1254-induced male Sprague-Dawley rat or male Syrian hamster liver. No mutagenic activity was observed under any condition.

-

Mouse Lymphoma Assay (MLA): The assay was performed using L5178Y/TK+/- mouse lymphoma cells. This compound was found to be mutagenic in the absence of S9 metabolic activation; however, this positive result occurred at a dose level that also induced cellular toxicity.

Toxicokinetics: ADME

Studies in F-344/N rats indicate that this compound is rapidly absorbed, metabolized, and eliminated following oral administration.

-

Absorption and Distribution: After oral administration, the compound is rapidly distributed throughout the body. Following intravenous administration, over 50% of the radioactivity was found in the liver within 15 minutes.

-

Metabolism: this compound is metabolized into conjugates.

-

Excretion: The primary route of elimination is via the feces, accounting for up to 90% of the administered dose within 48 hours, primarily as conjugates excreted through bile. Only a small fraction (3-6%) is excreted in the urine.

-

Half-life: Following intravenous administration, the elimination half-life from the liver was 1.19 hours, from the blood was 0.84 hours, and from muscle was 0.57 hours, indicating rapid clearance.

Reproductive and Developmental Toxicity

There is currently insufficient data to adequately assess the potential for this compound to cause reproductive or developmental toxicity. Studies dedicated to these endpoints were not identified in the available literature.

Mechanism of Action

The precise mode of action for this compound-induced carcinogenicity remains uncertain, though the available data suggest a non-genotoxic, threshold-based mechanism.

-

Tumor Promotion: An initiation-promotion study in rat liver demonstrated that this compound can promote tumorigenesis. In this study, rats were first given a single dose of the initiator diethylnitrosamine (DEN), followed by chronic dietary administration of this compound. A significant increase in the number of altered hepatic foci was observed, indicating tumor-promoting activity.

-

Non-Neoplastic Effects: Chronic exposure in rats and mice led to non-neoplastic lesions, including hepatocytomegaly (enlarged liver cells), cystic degeneration, and inflammation in the liver, suggesting that cytotoxicity and subsequent regenerative hyperplasia may contribute to the carcinogenic process.

Experimental Protocol: Initiation-Promotion Assay

-

Species/Strain: Male and female F344 rats.

-

Initiation: A single oral dose of 10 mg/kg bw diethylnitrosamine (DEN) was administered, followed by a 70% partial hepatectomy 24 hours later to induce cell proliferation.

-

Promotion: After a 2-week recovery period, animals were fed a diet containing 0, 620, or 1250 mg/kg this compound for 6 months.

-

Endpoint: The number of altered hepatic foci (preneoplastic lesions) was quantified.

Conclusion

This compound demonstrates low acute toxicity but is a confirmed animal carcinogen, particularly targeting the liver in both rats and mice, and the pancreas in male rats. Its genotoxic profile is mixed, with a positive result in a mammalian cell assay at toxic concentrations but negative in bacterial assays. The carcinogenic mode of action is likely non-genotoxic and involves tumor promotion. Toxicokinetic data show rapid absorption and clearance, primarily via biliary excretion. A significant data gap exists for reproductive and developmental toxicity. This profile underscores the need for careful management of human exposure to this compound.

References

- 1. NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 115-28-6) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C9H4Cl6O4 | CID 8266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

Chlorendic Acid: A Technical Guide to its Environmental Fate and Biodegradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorendic acid, a synthetic, chlorinated cyclic dicarboxylic acid, has been widely used as a flame retardant in polymers and as a chemical intermediate.[1][2][3] Its rigid, bicyclic, and heavily chlorinated structure contributes to its persistence in the environment.[4] This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and biodegradation of this compound, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical Properties of this compound

Understanding the fundamental physical and chemical properties of this compound is crucial for predicting its behavior and transport in the environment. This compound is a white, crystalline solid with low water solubility and a moderate octanol-water partition coefficient, suggesting a potential for bioaccumulation.[5] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₄Cl₆O₄ | |

| Molecular Weight | 388.87 g/mol | |

| Melting Point | 208-210 °C (in a sealed tube) | |

| Water Solubility | 3.5 g/L (0.35% by weight) at 22.8 °C | |

| log Kow (Octanol-Water Partition Coefficient) | 2.21 - 2.30 | |

| Vapor Pressure | 1.4 x 10⁻⁷ mm Hg at 25 °C | |

| pKa | 3.1 |

Environmental Fate

The environmental fate of this compound is governed by a combination of abiotic and biotic processes, which determine its persistence, transformation, and ultimate removal from various environmental compartments.

Abiotic Degradation

Abiotic degradation pathways for this compound include photolysis, hydrolysis, and ozonation.

Photodegradation has been identified as a significant abiotic degradation route for this compound. Studies have shown that it can be degraded by both UV light and sunlight, with different rates depending on the medium.

Table 2: Photolysis Half-Lives of this compound

| Medium | Light Source | Half-Life | Reference(s) |

| Solid Surface | UV Light | 16 days | |

| Aqueous Solution | UV Light | 5 days |

This compound is highly resistant to hydrolytic dechlorination due to its stable chemical structure. However, its anhydride form, chlorendic anhydride, rapidly hydrolyzes to this compound in aqueous solutions, with a half-life of approximately one hour.

Ozonation has been shown to be an effective method for the dechlorination and subsequent degradation of this compound. The efficiency of this process is influenced by factors such as pH, ozone dosage, and the presence of bicarbonate. The combination of UV radiation with ozonation can significantly enhance the oxidation of this compound.

Biotic Degradation

Historically, this compound was considered to be recalcitrant to microbial degradation. However, recent research has demonstrated that certain fungal strains isolated from contaminated sites are capable of degrading this persistent pollutant.

Studies have identified several fungal isolates, including species of Penicillium and Talaromyces, that can degrade this compound in both liquid culture and soil. The degradation is believed to occur through a Fenton-mediated process involving the production of hydroxyl radicals.

Table 3: Fungal Degradation of this compound

| Fungal Isolate | Medium | Initial Concentration | Degradation (%) | Time (days) | Reference(s) |

| Clonostachys sp. 2C-2c | Liquid | Not specified | 71% | 14 | |

| Talaromyces sp. 1A-2d | Liquid | Not specified | 45% | 14 | |

| Penicillium sp. 1GRb | Liquid | Not specified | 30% | 14 | |

| Penicillium sp. 1D-2a | Liquid | Not specified | 26% | 14 | |

| Penicillium sp. 1D-2a | Soil | Not specified | 58% | 28 | |

| Penicillium 1D-2a & 1GRb | Soil | Not specified | 33% | 28 | |

| Penicillium 2GBa | Soil | Not specified | 29% | 28 |

Soil Persistence and Mobility

This compound is considered to be fairly persistent in soil, with its half-life being dependent on the initial concentration. Due to its low soil binding potential, it is expected to have high mobility in soil, posing a risk of groundwater contamination.

Table 4: Soil Half-Life of this compound

| Initial Concentration in Soil | Half-Life | Reference(s) |

| 1 mg/kg | 140 ± 37 days | |

| 10 mg/kg | 280 ± 35 days |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the environmental fate and biodegradation of this compound.

Fungal Isolation and Biodegradation Assay

The following workflow outlines the general procedure for isolating and screening this compound-degrading fungi from contaminated soil and assessing their degradation potential.

-

Fungal Isolation:

-

Collect soil samples from a this compound-contaminated site.

-

Prepare serial dilutions of the soil samples in a sterile saline solution.

-

Plate the dilutions onto a selective minimal medium containing this compound as the sole carbon source.

-

Incubate the plates until fungal colonies appear.

-

Isolate and purify individual fungal colonies by subculturing onto fresh selective medium.

-

-

Liquid Culture Biodegradation Assay:

-

Inoculate the isolated fungal strains into a liquid minimal medium containing a known concentration of this compound.

-

Incubate the cultures on a rotary shaker at a controlled temperature.

-

Collect samples from the liquid culture at regular intervals.

-

Analyze the concentration of this compound in the samples using High-Performance Liquid Chromatography (HPLC).

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the quantification of this compound in environmental samples.

-

Sample Preparation:

-

For aqueous samples, filter through a 0.22 µm syringe filter.

-

For soil samples, perform a solvent extraction (e.g., with methanol or acetonitrile), followed by centrifugation and filtration of the supernatant.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in isocratic or gradient mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 220 nm.

-

Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.

-

Hydroxyl Radical Detection Assay

The production of hydroxyl radicals by fungal cultures, a key component of the proposed Fenton-mediated degradation mechanism, can be detected using a terephthalate-based fluorescence assay.

-

Prepare a stock solution of terephthalic acid in a suitable buffer.

-

Add the terephthalate solution to the fungal culture and incubate.

-

At specified time points, collect an aliquot of the culture supernatant.

-

Measure the fluorescence of the supernatant using a fluorescence spectrophotometer with an excitation wavelength of approximately 315 nm and an emission wavelength of around 425 nm.

-

The fluorescence intensity is proportional to the concentration of 2-hydroxyterephthalic acid, which is formed by the reaction of terephthalate with hydroxyl radicals.

Proposed Biodegradation Mechanism

The biodegradation of this compound by certain fungi is hypothesized to proceed via a non-specific oxidative process involving a Fenton-like reaction. This mechanism does not involve a specific enzymatic pathway but rather the generation of highly reactive hydroxyl radicals that attack the this compound molecule.

The proposed mechanism involves the reduction of extracellular Fe(III) to Fe(II) by the fungal cell. The resulting Fe(II) then reacts with hydrogen peroxide (H₂O₂), which can also be produced by the fungus, to generate highly reactive hydroxyl radicals (•OH) via the Fenton reaction. These non-specific and powerful oxidizing agents can then attack the stable structure of this compound, leading to its degradation.

Conclusion

This compound is a persistent environmental contaminant with a complex fate determined by both abiotic and biotic processes. While photolysis is a significant abiotic degradation pathway, recent discoveries of fungal degradation offer promising avenues for the bioremediation of this compound-contaminated sites. The proposed Fenton-mediated degradation mechanism highlights a non-specific oxidative process that could potentially be harnessed for broader applications in the breakdown of recalcitrant organic pollutants. Further research is needed to fully elucidate the degradation pathways and to optimize conditions for the effective bioremediation of this compound in the environment. This guide provides a foundational understanding for researchers and professionals working to address the challenges posed by this and other persistent organic pollutants.

References

Hydrolytic Degradation of Polyesters Containing Chlorendic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyesters incorporating chlorendic acid (also known as HET acid) are utilized primarily for their excellent flame-retardant properties. However, their long-term stability in aqueous environments is a critical consideration for various applications, including in specialized biomedical devices or environmental exposure scenarios. The hydrolytic degradation of the ester backbone is the principal pathway for the breakdown of these polymers. This technical guide provides a comprehensive overview of the core principles governing the hydrolytic degradation of this compound-containing polyesters, detailed experimental protocols for its investigation, and a framework for data analysis and presentation. While specific quantitative degradation data for this particular class of polyesters is not extensively available in public literature, this guide establishes a robust methodology for researchers to generate and interpret such data. It has been suggested that this compound may be released from these polyesters through hydrolysis[1].

Introduction to this compound Polyesters

This compound, or 1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dicarboxylic acid, is a diacid monomer that can be incorporated into polyester chains via polycondensation reactions with various diols[1][2][3]. The high chlorine content of the this compound moiety imparts flame retardancy to the resulting polymer. Unsaturated versions of these polyesters, often synthesized using chlorendic anhydride, can be cross-linked to form thermoset resins with enhanced thermal and chemical resistance[4].

The stability of these polyesters is largely dictated by the susceptibility of their ester linkages to hydrolysis. The general mechanism of polyester hydrolysis can proceed via acid or base catalysis, leading to chain scission and the formation of smaller oligomers, the constituent diols, and this compound. The rate of this degradation is influenced by several factors including temperature, pH, polymer crystallinity, molecular weight, and the hydrophilicity of the polymer matrix.

Hydrolytic Degradation Pathway

The primary mechanism of hydrolytic degradation in polyesters is the cleavage of the ester bonds. This process can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester group is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate that subsequently breaks down to a carboxylate and an alcohol.

The degradation of a polyester containing this compound would, therefore, result in the release of the constituent diol and this compound, along with oligomeric intermediates.

References

- 1. This compound - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kompozit.org.tr [kompozit.org.tr]

Chlorendic Acid: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorendic acid, a dicarboxylic acid containing a significant proportion of chlorine, is a key intermediate in the synthesis of flame retardants and corrosion-resistant polymers. Its solubility in various organic solvents is a critical parameter for its application in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, details a standard experimental protocol for solubility determination, and illustrates key related processes.

Quantitative Solubility Data

The solubility of this compound is influenced by the polarity of the solvent. It is generally characterized by low solubility in nonpolar organic solvents and water, and high solubility in polar organic solvents.[1][2] The following table summarizes the available quantitative solubility data for this compound in various solvents.

| Solvent | Chemical Formula | Solvent Type | Solubility ( g/100 g solvent) | Temperature (°C) |

| Water | H₂O | Polar Protic | 0.35 | 22.8[2] |

| Benzene | C₆H₆ | Nonpolar | 0.81 | 22.8[2] |

| Carbon Tetrachloride | CCl₄ | Nonpolar | 0.21 | 22.8[2] |

| n-Hexane | C₆H₁₄ | Nonpolar | 0.2 | 22.8 |

| Linseed Oil | N/A | Nonpolar | 9.65 | 22.8 |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 8.0 (80 mg/mL) | Not Specified |

| Methanol | CH₃OH | Polar Protic | Readily Soluble | Not Specified |

| Ethanol | C₂H₅OH | Polar Protic | Readily Soluble | Not Specified |

| Acetone | (CH₃)₂CO | Polar Aprotic | Readily Soluble | Not Specified |

Note: "Readily Soluble" indicates high solubility, however, specific quantitative values were not available in the reviewed literature.

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Erlenmeyer flasks with stoppers

-

Constant temperature water bath or incubator with shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in an Erlenmeyer flask. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Seal the flask and place it in a constant temperature shaker bath. Agitate the mixture at a constant speed for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

Phase Separation: After equilibration, allow the flask to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating any solid particles, the pipette tip should be fitted with a filter or the sample should be immediately filtered through a syringe filter compatible with the solvent.

-

Dilution: Dilute the filtered sample to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument.

-

Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as g/100 mL or mol/L, taking into account the dilution factor.

Visualizations

Synthesis of this compound

This compound is synthesized through a two-step process involving a Diels-Alder reaction followed by hydrolysis.

Caption: Synthesis of this compound.

Experimental Workflow for Solubility Determination

The shake-flask method follows a systematic procedure to ensure accurate and reproducible solubility measurements.

Caption: Shake-Flask Method Workflow.

References

An In-depth Technical Guide to the Thermal Decomposition Products of Chlorendic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal decomposition of chlorendic acid. This compound, a highly chlorinated dicarboxylic acid, is utilized as a flame retardant and a component in the synthesis of polymers. Understanding its behavior at elevated temperatures is crucial for safety, environmental impact assessment, and the development of robust chemical processes. This document synthesizes the available scientific knowledge on the decomposition pathways, identifies the primary products, and discusses the potential for the formation of hazardous byproducts. While specific quantitative yield data is limited in publicly available literature, this guide presents the established decomposition mechanisms and outlines the experimental methodologies used to analyze these processes.

Introduction

This compound, chemically known as 1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dicarboxylic acid, is a synthetic organochlorine compound. Its primary applications are as a reactive flame retardant in polymers such as polyesters and polyurethanes, and as a hardening agent for epoxy resins. The high chlorine content of this compound imparts fire-resistant properties to these materials. However, the thermal stability of this compound and the nature of its decomposition products are of significant interest due to the potential for the release of toxic and environmentally persistent compounds upon heating.

This guide details the thermal decomposition process of this compound, beginning with its initial dehydration and progressing to high-temperature pyrolysis. It addresses the formation of key decomposition products, including chlorendic anhydride, hexachlorocyclopentadiene (HCCP), and the potential for the generation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).

Thermal Decomposition Pathways

The thermal decomposition of this compound is a multi-stage process that is highly dependent on temperature and the surrounding atmosphere.

Dehydration to Chlorendic Anhydride

The initial step in the thermal decomposition of this compound is the loss of a water molecule to form chlorendic anhydride. This endothermic process typically occurs at temperatures around 200°C[1].

High-Temperature Pyrolysis

At temperatures exceeding 200°C, this compound and its anhydride undergo further decomposition. The primary pathway at higher temperatures is believed to be a retro-Diels-Alder reaction, which is the reverse of the synthesis reaction for this compound. This reaction would yield hexachlorocyclopentadiene (HCCP) and maleic anhydride (from chlorendic anhydride) or maleic acid (from this compound).

Concurrently, the decomposition process is known to produce hydrochloric acid (HCl) and elemental chlorine (Cl₂)[1]. The complex mixture of highly chlorinated organic molecules present at high temperatures creates the potential for the formation of other chlorinated hydrocarbons.

Potential for PCDD/F Formation

A significant concern with the thermal decomposition of any highly chlorinated organic compound is the potential for the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). These compounds are highly toxic and environmentally persistent. The presence of chlorinated precursors, high temperatures, and a source of oxygen can lead to their formation. While no specific studies quantifying PCDD/F formation from this compound were identified, the chemical structure of this compound and its decomposition products suggests that this is a credible risk that warrants further investigation.

Thermal Decomposition Products

Based on the established decomposition pathways, the following are the primary and potential thermal decomposition products of this compound.

Table 1: Primary and Potential Thermal Decomposition Products of this compound

| Product Name | Chemical Formula | Molar Mass ( g/mol ) | Notes |

| Chlorendic Anhydride | C₉H₂Cl₆O₃ | 370.83 | Formed via dehydration at ~200°C. |

| Hexachlorocyclopentadiene (HCCP) | C₅Cl₆ | 272.77 | A likely product of a retro-Diels-Alder reaction. |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | A likely product of a retro-Diels-Alder reaction. |

| Maleic Acid | C₄H₄O₄ | 116.07 | A likely product of a retro-Diels-Alder reaction. |

| Hydrochloric Acid | HCl | 36.46 | A common decomposition product of chlorinated hydrocarbons. |

| Chlorine | Cl₂ | 70.90 | A common decomposition product of chlorinated hydrocarbons. |

| Polychlorinated Dibenzo-p-dioxins (PCDDs) | Varies | Varies | Potential hazardous byproducts; formation is plausible but not quantified for this compound. |

| Polychlorinated Dibenzofurans (PCDFs) | Varies | Varies | Potential hazardous byproducts; formation is plausible but not quantified for this compound. |

Disclaimer: The quantitative yields of these products are not well-documented in the available literature. The distribution of products will be highly dependent on the specific conditions of thermal decomposition, including temperature, heating rate, and the presence of oxygen or other reactive species.

Experimental Protocols

The analysis of the thermal decomposition of this compound typically involves a combination of thermal analysis and chromatographic techniques to separate and identify the decomposition products.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of this compound and to identify the temperature ranges of decomposition events.

Methodology:

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a ceramic or platinum pan.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to study pyrolysis, or in an oxidative atmosphere like air to study combustion. A constant flow rate (e.g., 20-50 mL/min) is maintained.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from ambient to 1000°C).

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to identify the onset and completion temperatures of mass loss events. The derivative of the TGA curve (DTG) can be used to determine the temperatures of maximum decomposition rates.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile products of the thermal decomposition of this compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: A small amount of this compound is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 300°C, 500°C, 700°C) in an inert atmosphere (typically helium).

-

Gas Chromatography (GC): The volatile decomposition products are swept into the GC column. A non-polar or mid-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp up over time to separate the compounds based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum for each compound.

-

Data Analysis: The mass spectra of the individual peaks in the chromatogram are compared to spectral libraries (e.g., NIST) to identify the decomposition products.

Conclusion

The thermal decomposition of this compound is a complex process that proceeds through initial dehydration to form chlorendic anhydride, followed by pyrolysis at higher temperatures. The primary decomposition products are expected to include hexachlorocyclopentadiene, maleic anhydride/acid, hydrochloric acid, and chlorine. While quantitative data on the yields of these products is scarce, the proposed decomposition pathways are chemically plausible. A significant area for future research is the quantitative analysis of these decomposition products under various conditions, particularly the investigation into the potential formation of highly toxic PCDDs and PCDFs. The experimental protocols outlined in this guide, particularly TGA and Py-GC-MS, provide a robust framework for conducting such investigations. A thorough understanding of the thermal decomposition of this compound is essential for ensuring its safe use and for mitigating its potential environmental impact.

References

Unveiling the Carcinogenic Potential of Chlorendic Acid in Rodent Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Chlorendic acid, a halogenated organic compound primarily used as a flame retardant and a polymer resin intermediate, has been the subject of scrutiny regarding its potential carcinogenicity. This technical guide provides a comprehensive overview of pivotal carcinogenicity studies of this compound in rodent models, with a focus on data presentation, detailed experimental protocols, and visual representations of the study designs. The findings summarized herein are critical for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Quantitative Analysis of Tumor Incidence

Long-term dietary exposure to this compound has been demonstrated to induce neoplastic lesions in both rats and mice. The following tables summarize the quantitative data from a key 2-year bioassay conducted by the National Toxicology Program (NTP), providing a clear comparison of tumor incidence between control and treated groups.

Table 1: Incidence of Neoplastic Lesions in Male F344/N Rats Fed this compound for 103 Weeks

| Organ | Lesion | Control (0 ppm) | Low Dose (620 ppm) | High Dose (1,250 ppm) |

| Liver | Neoplastic Nodules | 2/50 | 21/50 | 23/50 |

| Pancreas | Acinar Cell Adenomas | Not specified | Increased | Increased |

| Lung | Alveolar/Bronchiolar Adenomas | Not specified | Increased | Increased |

| Preputial Gland | Carcinomas | Not specified | Increased | Increased |

Table 2: Incidence of Neoplastic Lesions in Female F344/N Rats Fed this compound for 103 Weeks

| Organ | Lesion | Control (0 ppm) | Low Dose (620 ppm) | High Dose (1,250 ppm) |

| Liver | Neoplastic Nodules | 1/50 | 3/39 | 11/50 |

| Liver | Hepatocellular Carcinomas | 0/50 | 3/49 | 5/50 |

Table 3: Incidence of Neoplastic Lesions in Male B6C3F1 Mice Fed this compound for 103 Weeks

| Organ | Lesion | Control (0 ppm) | Low Dose (620 ppm) | High Dose (1,250 ppm) |

| Liver | Hepatocellular Adenomas | Not specified | Increased | Increased |

| Liver | Hepatocellular Carcinomas | Not specified | Increased | Increased |

| Species | Conclusion |

| Female B6C3F1 Mice | No evidence of carcinogenicity |

Note: "Increased" indicates a statistically significant increase in incidence compared to the control group as reported in the NTP study. Specific incidences for all tumor types were not consistently available in the provided search results.

Experimental Protocols

The primary carcinogenicity bioassay of this compound was a comprehensive 2-year feed study. The detailed methodology is outlined below to provide a clear understanding of the experimental design.

1. Test Substance and Animal Models:

-

Test Substance: this compound (purity > 98%)[1].

-

Animal Models:

-

Group Size: 50 male and 50 female animals per dose group[1].

2. Dosing and Administration:

-

Route of Administration: Dietary, with this compound mixed into the feed[1].

-

Dose Levels:

-

Control: 0 ppm.

-

Low Dose: 620 ppm.

-

High Dose: 1,250 ppm.

-

-

Estimated Daily Consumption:

-

Male Rats: 27 mg/kg (low dose) and 56 mg/kg (high dose).

-

Female Rats: 39 mg/kg (low dose) and 66 mg/kg (high dose).

-

Male Mice: 89 mg/kg (low dose) and 185 mg/kg (high dose).

-

Female Mice: 100 mg/kg (low dose) and 207 mg/kg (high dose).

-

3. Study Duration and Observations:

-

Exposure Duration: 103 weeks.

-

Clinical Observations: Animals were observed twice daily for signs of toxicity.

-

Body Weight and Feed Consumption: Recorded weekly for the first 13 weeks and then monthly.

4. Pathology and Histopathology:

-

Necropsy: A complete gross necropsy was performed on all animals.

-

Histopathology: Tissues from all organ systems were collected, preserved in 10% neutral buffered formalin, and processed for microscopic examination.

5. Genotoxicity Assessment:

-

This compound was also evaluated for its mutagenic potential. It was found to be mutagenic in the L5178Y/TK+/- mouse lymphoma cell forward assay in the absence of metabolic activation.

Visualizing the Experimental Workflow

To further elucidate the experimental design of the 2-year rodent bioassay, the following workflow diagram was generated.

Caption: Experimental workflow for the 2-year rodent bioassay of this compound.

Summary of Carcinogenic Findings

The NTP studies concluded that there was clear evidence of carcinogenicity of this compound in male and female F344/N rats and in male B6C3F1 mice.

-

Male Rats: Showed increased incidences of neoplastic nodules of the liver and acinar cell adenomas of the pancreas. Increased incidences of alveolar/bronchiolar adenomas and preputial gland carcinomas were also potentially related to this compound administration.

-

Female Rats: Exhibited increased incidences of neoplastic nodules and carcinomas of the liver.

-

Male Mice: Had increased incidences of hepatocellular adenomas and carcinomas.

-

Female Mice: There was no evidence of carcinogenicity in female B6C3F1 mice at the doses tested.

The International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans (Group 2B), based on sufficient evidence in experimental animals.

Potential Mechanisms of Carcinogenicity

While the precise mechanism of this compound-induced carcinogenicity is not fully elucidated, its mutagenic activity in a mouse lymphoma cell assay suggests a potential genotoxic component. The observed organ-specific tumorigenesis, particularly in the liver, indicates that this compound may induce metabolic activation to reactive intermediates that can damage DNA and other cellular macromolecules. Further research into the metabolic pathways and the formation of DNA adducts is warranted to fully understand the mode of action.

The structural relationship of this compound to several chlorinated insecticides, such as heptachlor and dieldrin, which are known carcinogens, also provides a basis for its carcinogenic potential.

This technical guide provides a consolidated resource for understanding the carcinogenic risk of this compound based on key rodent studies. The data and protocols presented are essential for informed decision-making in chemical safety and risk assessment.

References

The Core Connection: An In-depth Technical Guide to the Relationship Between Chlorendic Acid and Organochlorine Insecticides

For Researchers, Scientists, and Drug Development Professionals

Abstract